molecular formula C10H14ClNO3 B2357659 5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride CAS No. 2411229-52-0

5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride

Cat. No.: B2357659
CAS No.: 2411229-52-0
M. Wt: 231.68
InChI Key: VXJCYSAMNOLBLO-UHFFFAOYSA-N
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Description

5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride is a chemical compound with a unique structure that includes an aminoethoxy group attached to a methylbenzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride typically involves the reaction of 2-methylbenzoic acid with 2-aminoethanol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor or activator of specific enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethoxy)acetic acid hydrochloride
  • 4-(2-Aminoethoxy)benzoic acid hydrochloride
  • (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride

Uniqueness

5-(2-Aminoethoxy)-2-methylbenzoic acid;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an aminoethoxy group with a methylbenzoic acid backbone allows for unique interactions with molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

5-(2-aminoethoxy)-2-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-7-2-3-8(14-5-4-11)6-9(7)10(12)13;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXMYTOHOZQNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411229-52-0
Record name 5-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride
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